molecular formula C22H26N6O3 B6450482 2-(3,4-dimethoxyphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one CAS No. 2549043-32-3

2-(3,4-dimethoxyphenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B6450482
CAS No.: 2549043-32-3
M. Wt: 422.5 g/mol
InChI Key: MLRGHDWFRQCGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features a complex heterocyclic architecture, combining a 9-methyl-9H-purin-6-yl group (a methylated purine derivative) linked to an octahydropyrrolo[3,4-c]pyrrol bicyclic amine system and a 2-(3,4-dimethoxyphenyl)ethanone moiety. The dimethoxyphenyl group likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-26-13-25-20-21(26)23-12-24-22(20)28-10-15-8-27(9-16(15)11-28)19(29)7-14-4-5-17(30-2)18(6-14)31-3/h4-6,12-13,15-16H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRGHDWFRQCGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)CC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Bioactivity
Target Compound Octahydropyrrolo[3,4-c]pyrrol + Purine 9-Methylpurine; 3,4-dimethoxyphenyl-ethanone ~480 (estimated) Kinase inhibition, antiviral
9-(2-Methoxyethyl)-6-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine Octahydropyrrolo[3,4-c]pyrrol + Purine 2-Methoxyethylpurine; 1-methylpyrazole-3-carbonyl ~490 (estimated) Enzyme inhibition (e.g., kinases)
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-...-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)... [3] Tetrahydrofuran + Dihydropyrimidine Triazolylmethyl; hydroxylated sugar moiety ~820 (estimated) Anticancer, glycosidase inhibition
2-Hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one Phenalenone 4-Hydroxyphenyl; hydroxyl group at C2 ~280 (estimated) Antimicrobial, antioxidant

Key Observations:

  • Purine vs. Pyrazole Substituents: The target compound’s 9-methylpurine group contrasts with the 1-methylpyrazole-3-carbonyl substituent in . Purines are more likely to engage in hydrogen bonding (e.g., mimicking adenosine), whereas pyrazole carbonyls may enhance electrophilic interactions.
  • Methoxy vs.
  • Scaffold Rigidity : The octahydropyrrolo[3,4-c]pyrrol bicyclic system in the target compound and provides conformational restraint, which could improve target binding compared to the flexible dihydropyrimidine scaffold in .

Methodological Considerations for Structural Analysis

  • X-ray Crystallography : Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving the 3D conformation of such complex molecules .
  • Spectroscopy : NMR (1H, 13C) and UV-Vis data, as described in , are essential for verifying substituent placement and electronic properties.

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